molecular formula C20H21ClN2O3 B247824 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine

1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine

Numéro de catalogue B247824
Poids moléculaire: 372.8 g/mol
Clé InChI: KDVAWHWRXSIGDC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and is involved in the development and activation of B-cells, which play a crucial role in the immune system. In recent years, BTK inhibitors have emerged as a promising class of drugs for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia.

Mécanisme D'action

1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of various downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is important for the survival and proliferation of B-cells. By inhibiting BTK, 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine blocks the activation of these signaling pathways and induces apoptosis (programmed cell death) in B-cells.
Biochemical and Physiological Effects
1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to inhibiting the activity of BTK, 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to inhibit the activity of other kinases, such as AKT and ERK. 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to induce apoptosis in B-cells and to inhibit the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine is its high potency and selectivity for BTK. 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been shown to have an IC50 (half maximal inhibitory concentration) of less than 5 nM for BTK, which is significantly more potent than other BTK inhibitors, such as ibrutinib. In addition, 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration.
One of the limitations of 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine is its relatively short half-life in vivo. 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has a half-life of around 2-3 hours in rats and dogs, which may limit its efficacy in clinical settings. Another limitation of 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine is its potential for off-target effects, as it has been shown to inhibit the activity of other kinases besides BTK.

Orientations Futures

There are several potential future directions for the development of 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other drugs, such as immunomodulatory drugs and checkpoint inhibitors, to enhance their anti-tumor activity. Another area of interest is the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer off-target effects. Finally, there is also interest in exploring the use of BTK inhibitors in other B-cell disorders, such as autoimmune diseases and allergies.

Méthodes De Synthèse

The synthesis of 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-methylphenol with 3-chlorobenzoyl chloride to form 4-methylphenyl 3-chlorobenzoate. This intermediate is then reacted with piperazine in the presence of a base to form the final product, 1-(3-chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine. The overall yield of the synthesis is around 25%.

Applications De Recherche Scientifique

1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. In a study published in Blood, 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine was shown to significantly inhibit the growth of chronic lymphocytic leukemia cells in vitro and in vivo. Another study published in Cancer Research demonstrated that 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine was effective in inhibiting the growth of mantle cell lymphoma cells in vitro and in vivo. In addition, 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to enhance the anti-tumor activity of other drugs, such as venetoclax, in preclinical models.

Propriétés

Nom du produit

1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine

Formule moléculaire

C20H21ClN2O3

Poids moléculaire

372.8 g/mol

Nom IUPAC

1-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C20H21ClN2O3/c1-15-5-7-18(8-6-15)26-14-19(24)22-9-11-23(12-10-22)20(25)16-3-2-4-17(21)13-16/h2-8,13H,9-12,14H2,1H3

Clé InChI

KDVAWHWRXSIGDC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

SMILES canonique

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.